molecular formula C8H6BrClO B1339891 2-Bromo-3-methylbenzoyl chloride CAS No. 121794-40-9

2-Bromo-3-methylbenzoyl chloride

Cat. No.: B1339891
CAS No.: 121794-40-9
M. Wt: 233.49 g/mol
InChI Key: WBNNEUYMRSYCRP-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbenzoyl chloride can be synthesized from 2-bromo-3-methylbenzoic acid. The typical procedure involves dissolving 2-bromo-3-methylbenzoic acid in dichloromethane and adding oxalyl chloride to the reaction mixture. The reaction is maintained at 0°C initially and then heated to 50°C . The reaction proceeds with the evolution of hydrogen chloride gas, and the product is isolated by standard work-up procedures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents under acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include amides, esters, or thioesters.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

2-Bromo-3-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

    Material Science: It is utilized in the synthesis of polymers and advanced materials.

    Chemical Biology: It is employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-bromo-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their activity or stability.

Comparison with Similar Compounds

  • 2-Bromo-4-methylbenzoyl chloride
  • 2-Bromo-3-chlorobenzoyl chloride
  • 2-Bromo-3-methoxybenzoyl chloride

Comparison: 2-Bromo-3-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2-bromo-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNNEUYMRSYCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-3-methylbenzoic acid (2.07 g, 9.63 mmol) in DCM (48.1 mL) was cooled to 0° C. Oxalyl chloride (0.9 mL, 10.14 mmol) was added dropwise via syringe. After addition, the cooling bath was removed and the reaction mixture stirred overnight. The mixture was concentrated in vacuo to remove solvent and excess reagent, affording 2-bromo-3-methylbenzoyl chloride as a cloudy white oil.
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
48.1 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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